1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
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Overview
Description
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is a chiral bicyclic compound with significant applications in organic synthesis and catalysis. The compound’s unique structure, featuring a diazabicycloheptane core, makes it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one typically involves the epimerization and lactamization of functionalized aminoproline esters. For instance, (2S,4R)-4-aminoproline methyl esters can undergo epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups and chiral catalysts to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one involves its role as a chiral catalyst. The compound’s unique structure allows it to interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features and applications.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another stereoisomer with distinct stereochemistry and potentially different reactivity.
2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates: Derivatives with additional functional groups, used in various applications including as antitumor agents.
Uniqueness
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is unique due to its specific stereochemistry and the presence of an acetyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI Key |
MKYKYZQDRKWIAT-BQBZGAKWSA-N |
Isomeric SMILES |
CC(=O)N1C[C@@H]2C[C@H]1CN2 |
Canonical SMILES |
CC(=O)N1CC2CC1CN2 |
Origin of Product |
United States |
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